molecular formula C12H9NO4S B5748590 3-nitrobenzyl 2-thiophenecarboxylate

3-nitrobenzyl 2-thiophenecarboxylate

Cat. No.: B5748590
M. Wt: 263.27 g/mol
InChI Key: HTWIPACWTLJLTB-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 2-thiophenecarboxylate is an ester derivative of 2-thiophenecarboxylic acid, where the carboxylic acid group is esterified with a 3-nitrobenzyl alcohol moiety. The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a carboxylate ester to a benzyl group substituted with a nitro (-NO₂) group at the meta-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name

(3-nitrophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-12(11-5-2-6-18-11)17-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIPACWTLJLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

  • 3-Nitrobenzyl 2-thiophenecarboxylate (hypothetical target compound): Contains a nitro group at the benzyl meta-position, which is strongly electron-withdrawing.
  • 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate ():

    • Differs by the addition of a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) group at the benzyl para-position. This bulky, hydrophobic substituent may reduce solubility in polar solvents but improve lipid membrane permeability, which is critical for biological applications .
  • Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate ():

    • Features a pyridinylcarbonyl-triazolyl group, introducing nitrogen-rich heterocycles. Such groups often enhance metal-binding capacity or participate in hydrogen bonding, making this compound suitable for coordination chemistry or pharmaceutical research .
  • Methyl 2-amino-3-thiophenecarboxylate (): Substitutes the nitrobenzyl group with an amino (-NH₂) group, which is electron-donating.

Molecular Weight and Structural Complexity

Compound Name (Selected Examples) Molecular Formula Molecular Weight Key Functional Groups
3-Nitrobenzyl 2-thiophenecarboxylate* C₁₂H₉NO₄S 263.27 (calc.) Nitrobenzyl, thiophene ester
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate C₁₉H₁₅NO₄S₂ 385.46 Nitrobenzyl, sulfanyl, methylphenyl
Methyl 2-amino-3-thiophenecarboxylate C₆H₇NO₂S 157.19 Amino, methyl ester

*Calculated molecular weight based on structural formula.

The addition of bulky substituents (e.g., sulfanyl groups) increases molecular weight and steric hindrance, which may reduce reaction rates in ester hydrolysis or coupling reactions. Conversely, smaller groups like amino or nitro maintain lower molecular weights, favoring solubility and synthetic versatility.

Table 1: Structural and Molecular Comparison of Selected Thiophenecarboxylates

Compound Name Molecular Weight Key Substituents Potential Applications
3-Nitrobenzyl 2-thiophenecarboxylate 263.27 (calc.) Nitrobenzyl Organic synthesis, materials
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate 385.46 Sulfanyl, methylphenyl Bioactive agents, hydrophobic materials
Methyl 2-amino-3-thiophenecarboxylate 157.19 Amino, methyl ester Pharmaceutical intermediates

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